

Acidity and pKa of 1-Pentadecyne: A Comparative Analysis with Other Alkynes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Pentadecyne

Cat. No.: B1584982

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acidity and pKa value of **1-pentadecyne** relative to other terminal and internal alkynes. The discussion is supported by established principles of organic chemistry and outlines the experimental protocols for determining these values, crucial for reaction design and drug development.

The Acidity of Terminal Alkynes: A Matter of Hybridization

Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are notably more acidic than their alkane and alkene counterparts. This increased acidity is a direct consequence of the electronic structure of the sp-hybridized carbon atom bonded to the terminal hydrogen.

The sp-hybridized orbital of a terminal alkyne possesses 50% s-character, significantly more than the sp² (33%) and sp³ (25%) orbitals of alkenes and alkanes, respectively.[1][2] The greater s-character means that the electrons in the sp orbital are held closer to the carbon nucleus. This increased electronegativity of the sp-hybridized carbon atom polarizes the C-H bond, facilitating the departure of the hydrogen as a proton (H⁺).[2]

Upon deprotonation, a terminal alkyne forms a conjugate base known as an acetylide anion. The lone pair of electrons in this anion resides in the sp orbital, where they are more stabilized

due to the orbital's proximity to the positively charged nucleus. This enhanced stability of the conjugate base is the primary reason for the increased acidity of terminal alkynes.[1][2] Generally, the pKa of terminal alkynes is approximately 25, making them significantly more acidic than alkenes (pKa ≈ 44) and alkanes (pKa ≈ 50).[1][3]

Internal alkynes, which lack a hydrogen atom directly attached to a triply bonded carbon, do not exhibit this acidic proton and therefore have a much higher pKa, comparable to that of alkanes. [4]

Comparative Analysis: 1-Pentadecyne in Context

While a specific experimentally determined pKa value for **1-pentadecyne** is not readily available in the literature, its acidity can be confidently predicted to be in the same range as other long-chain terminal alkynes, approximately pKa 25.[5][6][7] The long tridecyl alkyl chain ($C_{13}H_{27}$) attached to the ethynyl group in **1-pentadecyne** has a negligible effect on the acidity of the terminal proton. Alkyl groups are weakly electron-donating through an inductive effect. However, this effect diminishes rapidly with distance and has a minimal impact on the electronic environment of the distant sp-hybridized C-H bond.

Therefore, the acidity of **1-pentadecyne** is overwhelmingly dictated by the hybridization of the terminal carbon, just as it is in shorter-chain terminal alkynes like 1-pentyne or 1-hexyne.

For comparative purposes, the following table summarizes the pKa values of representative hydrocarbons:

Compound Name	Structure	Type	pKa (approximate)
Ethane	CH_3-CH_3	Alkane	50
Ethene	$CH_2=CH_2$	Alkene	44
Ethyne (Acetylene)	$H-C\equiv C-H$	Terminal Alkyne	25
1-Pentyne	$CH_3(CH_2)_2-C\equiv C-H$	Terminal Alkyne	25
1-Pentadecyne	$CH_3(CH_2)_{12}-C\equiv C-H$	Terminal Alkyne	~25 (estimated)
2-Pentyne	$CH_3-C\equiv C-CH_2CH_3$	Internal Alkyne	> 40

Experimental Determination of pKa Values

The pKa of weakly acidic compounds like terminal alkynes can be determined experimentally using several methods. The most common techniques are potentiometric titration and spectrophotometry.

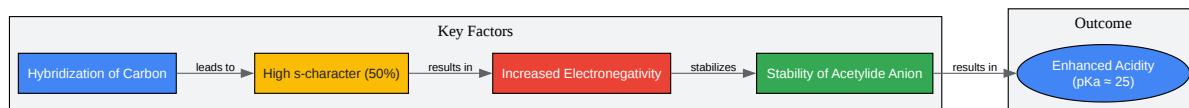
Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.[\[8\]](#)[\[9\]](#)

Methodology:

- Sample Preparation: A precise amount of the alkyne is dissolved in a suitable non-aqueous solvent, as alkynes are insoluble in water. A common solvent system is anhydrous liquid ammonia or tetrahydrofuran (THF).
- Titrant: A very strong base is required to deprotonate the weakly acidic alkyne. Sodium amide (NaNH_2) in liquid ammonia is a classic choice.[\[6\]](#)
- Apparatus: The titration is carried out in a reaction vessel equipped with a pH electrode (or a suitable alternative for non-aqueous media) and a burette for the addition of the titrant. The system must be maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and carbon dioxide.
- Procedure: The strong base titrant is added incrementally to the alkyne solution. After each addition, the potential difference is recorded from the electrode.
- Data Analysis: The equivalence point of the titration, where half of the alkyne has been converted to its conjugate base, is determined from the inflection point of the titration curve (a plot of potential versus volume of titrant added). At this half-equivalence point, the pKa of the alkyne is equal to the pKa of the conjugate acid of the base used for titration.

Spectrophotometry


This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.[\[9\]](#)

Methodology:

- Selection of Wavelength: The UV-Vis spectra of both the protonated alkyne and its acetylide anion are recorded to identify the wavelength of maximum absorbance difference (λ_{max}).
- Buffer Solutions: A series of buffer solutions with known pH values are prepared in a suitable solvent.
- Measurement: A constant concentration of the alkyne is added to each buffer solution, and the absorbance at the predetermined λ_{max} is measured.
- Data Analysis: The ratio of the concentrations of the acetylide anion to the undissociated alkyne is determined from the absorbance measurements using the Beer-Lambert law. A plot of the logarithm of this ratio against the pH of the buffer solutions yields a straight line. According to the Henderson-Hasselbalch equation, the pH at which the logarithm of the ratio is zero corresponds to the pKa of the alkyne.

Factors Influencing Alkyne Acidity

The following diagram illustrates the key factors that determine the acidity of a terminal alkyne.

[Click to download full resolution via product page](#)

Caption: Logical flow of factors contributing to the acidity of terminal alkynes.

In conclusion, the acidity of **1-pentadecyne** is predicted to be very similar to that of other terminal alkynes, with an estimated pKa of approximately 25. This acidity is a function of the sp hybridization of the terminal carbon atom, a property that is not significantly influenced by the length of the attached alkyl chain. The established experimental protocols of potentiometric titration and spectrophotometry provide robust methods for the precise determination of these values, which are essential for applications in organic synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic chemistry - Why do terminal alkynes have lower pKa values than non-terminal alkynes? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.indiana.edu [chem.indiana.edu]
- 6. benchchem.com [benchchem.com]
- 7. proprep.com [proprep.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- To cite this document: BenchChem. [Acidity and pKa of 1-Pentadecyne: A Comparative Analysis with Other Alkynes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584982#acidity-and-pka-value-of-1-pentadecyne-compared-to-other-alkynes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com